3,4-Dichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a chlorinated benzothiophene derivative. Benzothiophenes are sulfur-containing heterocyclic compounds that have a benzene ring fused to a thiophene ring. These compounds are of interest due to their diverse range of biological activities and their applications in the synthesis of pharmaceuticals and materials with unique properties.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be complex due to the reactivity of the thiophene ring. In one study, polysubstituted benzothiophenes were synthesized via a samarium diiodide-promoted three-component coupling reaction involving thiophene-2-carboxylate and ketones . This method could potentially be adapted for the synthesis of 3,4-dichloro-1-benzothiophene-2-carboxylic acid by choosing appropriate chlorinated ketone substrates.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The chloro substituents in the 3,4-positions of the benzothiophene ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. Structural analysis is typically performed using techniques such as NMR and mass spectrometry, as seen in the synthesis of a related compound .
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions, including nitration, halogenation, and alkylation. For instance, nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, demonstrating the reactivity of the benzothiophene core under electrophilic aromatic substitution conditions . These reactions are crucial for further functionalization of the benzothiophene scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents would affect the compound's acidity, boiling point, and solubility. These properties are essential for the practical application and handling of the compound in various chemical processes.
Scientific Research Applications
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Dye-Sensitized Solar Cells and Organic Photovoltaics
- Field : Physical Chemistry
- Application Summary : Benzothieno3,2-bbenzothiophene (BTBT) derivatives have been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
- Methods of Application : The BTBT derivatives were designed and synthesized, and their aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour were reported for the first time .
- Results : The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
-
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry
- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHDKKVGXWDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356057 | |
Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
34576-95-9 | |
Record name | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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